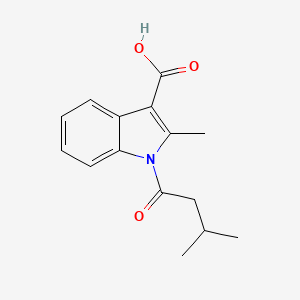
NSC 96789
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 96789 is a chemical compound with the molecular formula C6H15ClSi and a molecular weight of 150.72 g/mol . It is a silane compound, characterized by a silicon atom bonded to a chloromethyl group, two methyl groups, and a propyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 96789 typically involves the reaction of chloromethylsilane with propylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chloromethylation reactions. These reactions are catalyzed by zinc iodide or other Lewis acids, such as aluminum chloride or boron trifluoride, to achieve high yields . The reaction is conducted in a solvent like dichloromethane at controlled temperatures to ensure optimal product formation.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 96789 undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl group can yield methylsilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various silane derivatives with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include methylsilane derivatives.
Applications De Recherche Scientifique
NSC 96789 has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of NSC 96789 involves the reactivity of the chloromethyl group and the silicon atom. The chloromethyl group can undergo nucleophilic substitution reactions, while the silicon atom can form stable bonds with various organic and inorganic groups. These interactions enable the compound to participate in diverse chemical reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Similar structure but with a chlorosilane group instead of a propyl group.
Dichloromethylsilane: Contains two chlorine atoms bonded to the silicon atom.
(Chloromethyl)trimethylsilane: Contains three methyl groups bonded to the silicon atom.
Uniqueness
NSC 96789 is unique due to the presence of the propyl group, which imparts different physical and chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the propyl group enhances the compound’s reactivity or stability .
Propriétés
Numéro CAS |
3121-76-4 |
|---|---|
Formule moléculaire |
C6H15ClSi |
Poids moléculaire |
150.72 g/mol |
Nom IUPAC |
chloromethyl-dimethyl-propylsilane |
InChI |
InChI=1S/C6H15ClSi/c1-4-5-8(2,3)6-7/h4-6H2,1-3H3 |
Clé InChI |
KKLINDFMKIJPJU-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B8790786.png)
![6,6-dimethyl-3-(methylthio)-1-(1H-pyrazol-3-yl)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B8790797.png)
![octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole](/img/structure/B8790805.png)


![1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B8790833.png)
